2,7-Diazaspiro[3.5]nonan-1-one derivatives represent a class of organic compounds characterized by a spirocyclic structure containing a pyrimidine ring fused to a cyclohexane ring. This core structure provides a versatile scaffold for the introduction of various substituents, leading to a diverse range of derivatives with potential applications in medicinal chemistry. These compounds have garnered interest for their potential as muscarinic agents [], KRAS G12C inhibitors [, ], and for treating sleep disorders [].
2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to a class of diazaspiro compounds, which are notable for their potential applications in medicinal chemistry and biological research. The compound's molecular formula is , and it has a molecular weight of approximately 216.33 g/mol .
2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one can be synthesized through various chemical reactions involving benzylamine and cyclic ketones. It is classified as a spirocyclic amine, which highlights its structural complexity and the presence of multiple nitrogen atoms within its framework. The compound has been the subject of research due to its interactions with biological targets, particularly in cancer therapy .
The synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one typically involves:
The molecular structure of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one features:
The structural formula can be represented as follows:
2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one can participate in several chemical reactions:
The primary target for 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one is the KRAS G12C protein, which plays a crucial role in cell signaling pathways associated with cancer growth.
This compound acts as a covalent inhibitor, binding irreversibly to its target protein, thereby inhibiting its function.
By inhibiting KRAS G12C, this compound is likely to affect pathways related to cell proliferation and differentiation, potentially leading to anti-tumor effects.
The pharmacokinetic profile indicates favorable metabolic stability, suggesting that the compound remains active within biological systems for extended periods .
Relevant data on melting points or boiling points may require specific experimental determination as they can vary based on synthesis methods and purity levels .
The applications of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one include:
The molecular architecture of 2-benzyl-2,7-diazaspiro[3.5]nonan-1-one features several strategically significant elements that confer unique physicochemical and spatial properties:
Spirocyclic Core: The defining [3.5]nonane system consists of two nitrogen-containing rings connected orthogonally through a quaternary spirocarbon (C9). This configuration creates a rigid three-dimensional structure where the two rings exist in perpendicular planes, significantly reducing conformational flexibility compared to monocyclic or fused bicyclic analogs. The angular strain in the smaller cyclobutane-like ring (from the spiro[3.5] system) introduces subtle bond distortions that can enhance binding affinity to complementary protein surfaces [8].
Functional Group Placement: The benzyl group attached to the N2 position provides aromatic character and π-π stacking capabilities, while the carbonyl group at the C1 position introduces a hydrogen bond acceptor site. The tertiary nitrogen (N7) in the azepane-like ring remains basic and protonatable, facilitating salt formation and enhancing water solubility when ionized (e.g., hydrochloride salt CAS 2177265-01-7 [9]).
Stereochemical Complexity: Although not explicitly detailed in available sources, the spirojunction creates a chiral center at the quaternary carbon. This inherent chirality offers potential for enantioselective synthesis and differential biological activity of stereoisomers, though commercial samples are typically supplied as racemates [4] [7].
Table 1: Key Structural Features of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
Structural Element | Chemical Significance | Role in Molecular Recognition |
---|---|---|
Spiro[3.5]nonane core | Creates orthogonal ring system with restricted conformation | Provides rigid scaffold for pharmacophore positioning |
N-Benzyl group | Introduces lipophilic aromatic surface | Enables π-π stacking with aromatic residues in binding pockets |
C1 Carbonyl | Strong hydrogen bond acceptor | Forms H-bonds with serine, threonine, or backbone NH groups |
Tertiary N7 atom | Basic center (pKa ~7-9 estimated) | Facilitates salt formation; potential cationic interaction at physiological pH |
Molecular weight (230.31) | Compliant with Lipinski's rules | Favors drug-likeness and oral bioavailability potential |
The spatial disposition of these functional groups around the spirocyclic core allows simultaneous interactions with disparate regions of biological targets. This geometric precision is particularly valuable for targeting shallow protein surfaces like KRAS effector interfaces, where traditional flat molecules exhibit weak binding. The scaffold's balanced lipophilicity (predicted logP ~2.0-2.5) further enhances cell membrane permeability while maintaining sufficient aqueous solubility for in vivo efficacy [3] [8]. Compared to flexible linear diamines, the conformational restraint of this diazaspiro system reduces the entropic penalty upon target binding, significantly improving binding affinity and selectivity—a key advantage observed in optimized KRAS inhibitors [3].
The synthetic exploration of diazaspiro[3.5]nonane systems emerged in the 1990s alongside growing interest in three-dimensional heterocyclic scaffolds for CNS drug discovery. The first reported synthesis of 2-benzyl-2,7-diazaspiro[3.5]nonan-1-one (CAS 155600-90-1) appeared in patent literature circa 1994 [4] [6], where it was prepared as a key intermediate for dopamine receptor modulators. Early synthetic routes employed a multi-step sequence beginning with cyclohexanone derivatives:
These pioneering methods suffered from moderate yields (typically 30-50%) due to challenges in regiocontrol during N-functionalization and purification difficulties with polar intermediates. A significant advancement came with the adoption of transition-metal catalyzed methodologies, particularly palladium-catalyzed aminations, which improved regioselectivity and enabled the incorporation of diverse aryl and heteroaryl groups beyond simple benzyl [5]. The compound's initial pharmacological evaluation revealed unexpected dopamine receptor affinities, prompting further structural diversification. By the early 2000s, optimized synthetic protocols using lithium diisopropylamide (LDA)-mediated cyclizations and chloroform-derived precursors boosted yields to 65-75% [5], making the scaffold more accessible for structure-activity relationship (SAR) studies.
Table 2: Evolution of Synthetic Methods for 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
Time Period | Synthetic Strategy | Key Reagents/Conditions | Yield Range | Primary Application Focus |
---|---|---|---|---|
1994-2000 | Classical heterocyclic synthesis | POCl₃, PPA, high-temperature cyclizations | 30-50% | Dopamine receptor modulators |
2000-2010 | Transition-metal catalyzed N-arylation | Pd₂(dba)₃, BINAP, cesium carbonate | 45-65% | Cholinergic receptor ligands |
2010-Present | Modern spirocyclization techniques | LDA, n-BuLi, chloroform derivatives | 65-75% | KRAS inhibitors; kinase modulators |
The compound's transition from chemical curiosity to valuable building block accelerated with its commercial availability from specialty chemical suppliers like Synthonix (Catalog SY3H6E40FB78) and Synblock (Catalog SB22151) [4] [7]. These commercial sources typically provide the compound as a stable solid (storage: refrigerator, purity ≥95%), facilitating its adoption in drug discovery programs without requiring de novo synthesis. Patent analyses reveal its role as a precursor to N-aryl diazaspirocyclic compounds targeting neurotransmitter receptors, particularly those involved in dopaminergic and cholinergic pathways [5]. The historical trajectory demonstrates how synthetic accessibility and modular functionalization potential established this scaffold as a versatile template for addressing diverse biological targets.
Contemporary research has dramatically shifted the application focus of 2-benzyl-2,7-diazaspiro[3.5]nonan-1-one derivatives toward oncology therapeutics, particularly as covalent inhibitors of KRAS G12C mutants—historically considered "undruggable" targets. This transition capitalizes on the scaffold's ability to position electrophilic warheads precisely within the switch-II pocket of KRAS. Seminal 2022 research published in Bioorganic & Medicinal Chemistry demonstrated that acryloyl-functionalized derivatives (e.g., compound 7b: 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one) exhibit:
The structural rationale for this efficacy was elucidated through X-ray crystallography, revealing that the 2,7-diazaspiro[3.5]nonane core optimally positions the acryloyl warhead toward Cys12 while maintaining favorable interactions with His95 and Asp69 residues in the switch-II pocket. This binding mode induces a inactive GDP-bound conformation of KRAS, preventing downstream signaling through RAF and MAPK pathways [3]. Beyond KRAS inhibition, several emerging research directions highlight the scaffold's versatility:
Table 3: Recent Derivatives and Their Biological Applications
Derivative Structure | Biological Target | Key Pharmacological Outcome | Research Context |
---|---|---|---|
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one | KRAS G12C | Covalent inhibition; tumor regression in xenografts | Non-small cell lung cancer [3] |
7-(Pyridin-3-yl)-2,7-diazaspiro[3.5]nonane | Dopamine receptors | Improved receptor subtype selectivity | Neurological disorders [5] |
2-(4-Fluorobenzyl)-1-oxo-2,7-diazaspiro[3.5]nonane | σ Receptors | High affinity (Ki < 5 nM) | Pain management [5] |
Hydrochloride salt (CAS 2177265-01-7) | Not specified | Improved solubility for screening | Prodrug development [9] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7